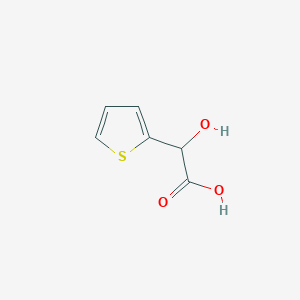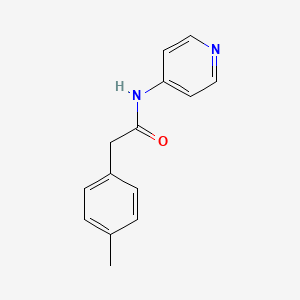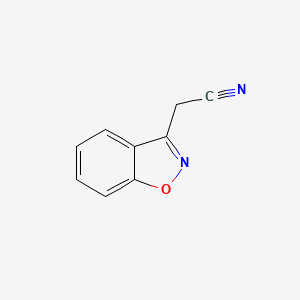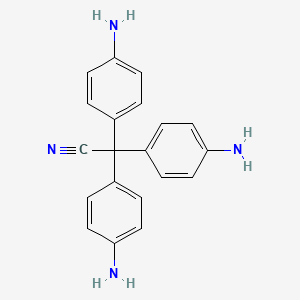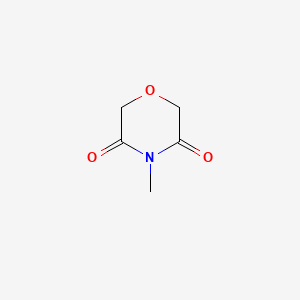
3,5-Morpholinedione, 4-methyl-
Vue d'ensemble
Description
3,5-Morpholinedione, 4-methyl- is a heterocyclic organic compound known for its potential biological activity and therapeutic applications. It is also referred to as 4-methylmorpholin-3,5-dione or 4-methyl-3,5-pyrrolidinedione. This compound has gained significant attention in scientific research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Morpholinedione, 4-methyl- typically involves the ring-opening polymerization of 3(S)-methyl-2,5-morpholinedione. This process can be carried out using various catalysts and reaction conditions. For instance, the compound can be synthesized via a two-step reaction involving the use of dichloromethane and diethyl ether .
Industrial Production Methods: In industrial settings, the production of 3,5-Morpholinedione, 4-methyl- often involves the use of block copolymers such as poly monomethoxy-(ethylene glycol)-poly(d,l-lactic-co-glycolic acid)-poly(3(S)-methyl-morpholine-2,5-dione) (PELMD) and poly-monomethoxy(ethylene glycol)-poly(d,l-lactic-co-glycolic acid) (mPEG–PLGA) . These copolymers are melt-polymerized to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Morpholinedione, 4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and other organic solvents . The reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis using methanesulfonic acid and phenylhydrazine hydrochloride can yield tricyclic indole derivatives .
Applications De Recherche Scientifique
3,5-Morpholinedione, 4-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and polymers.
Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development and therapeutic applications.
Medicine: Due to its unique structure, 3,5-Morpholinedione, 4-methyl- is being investigated for its potential use in cancer treatment and other medical applications.
Industry: The compound is used in the production of biodegradable polymeric micelles for drug delivery systems.
Mécanisme D'action
The mechanism of action of 3,5-Morpholinedione, 4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo ring-opening polymerization, which allows it to form stable complexes with various biological molecules . This property makes it a valuable tool in drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
3,5-Morpholinedione, 4-methyl- can be compared with other similar compounds, such as:
3(S)-methyl-2,5-morpholinedione: This compound is a precursor in the synthesis of 3,5-Morpholinedione, 4-methyl- and shares similar chemical properties.
Poly monomethoxy-(ethylene glycol)-poly(d,l-lactic-co-glycolic acid)-poly(3(S)-methyl-morpholine-2,5-dione) (PELMD): This block copolymer is used in the industrial production of 3,5-Morpholinedione, 4-methyl- and has similar applications in drug delivery systems.
The uniqueness of 3,5-Morpholinedione, 4-methyl- lies in its specific structure, which allows it to form stable complexes and exhibit significant biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
4-methylmorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLCSLYYDPKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886226 | |
| Record name | 3,5-Morpholinedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57503-67-0 | |
| Record name | 4-Methyl-3,5-morpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Morpholinedione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057503670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Morpholinedione, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Morpholinedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)
